molecular formula C18H13F3N2O2S B2591968 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-90-7

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2591968
CAS No.: 330189-90-7
M. Wt: 378.37
InChI Key: ZAEBJZJMBACKGB-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)aniline
  • N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)phenylacetamide

Uniqueness

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature can improve the compound’s bioavailability and efficacy compared to similar compounds .

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c1-25-15-8-3-2-7-13(15)14-10-26-17(22-14)23-16(24)11-5-4-6-12(9-11)18(19,20)21/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBJZJMBACKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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